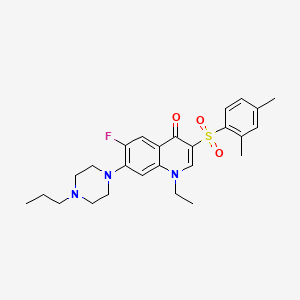
3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C26H32FN3O3S and its molecular weight is 485.62. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Research has extensively explored the synthesis of various quinolone derivatives, closely related to the specified compound, for their potent antibacterial and antimicrobial properties. These studies demonstrate the efficacy of fluoroquinolone-based compounds against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated them for antifungal and antibacterial activities, highlighting the potential of these compounds in addressing bacterial infections. Similarly, Suresh et al. (2014) developed 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-substitutedpiperazin-1-yl)quinoline-3-carboxylic acid derivatives, showcasing their in vitro anti-tubercular and antibacterial activity, with some compounds exhibiting significant potency against Mycobacterium tuberculosis and other bacterial strains (Patel & Patel, 2010); (Suresh et al., 2014).
Synthesis and Structural Analysis
The compound's structural derivatives are synthesized to explore their pharmacological profiles and antibacterial activities. For instance, Chupakhin et al. (1992) investigated reactions of N-aminoquinolones with ketones to synthesize tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, contributing to the understanding of chemical reactions that can modify the antibacterial efficacy and pharmacokinetic properties of quinolone derivatives (Chupakhin et al., 1992).
Pharmacological Profiles
Investigations into the pharmacological profiles of similar compounds reveal insights into their potential therapeutic applications. For example, research by Chu et al. (1991) on temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, provides valuable information on the antibacterial activities and pharmacological properties of fluoroquinolone derivatives. These findings are crucial for understanding the mechanisms underlying the antibacterial efficacy and potential side effects of these compounds (Chu et al., 1991).
properties
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-5-9-28-10-12-30(13-11-28)23-16-22-20(15-21(23)27)26(31)25(17-29(22)6-2)34(32,33)24-8-7-18(3)14-19(24)4/h7-8,14-17H,5-6,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCWQCGENQHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)CC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676535.png)
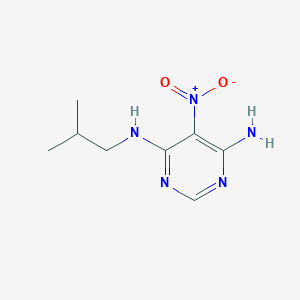
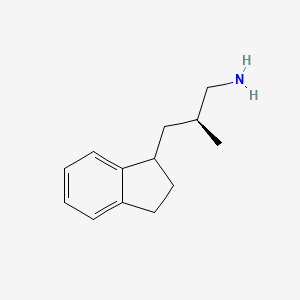

![N-({1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2676539.png)
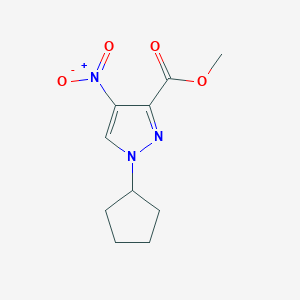
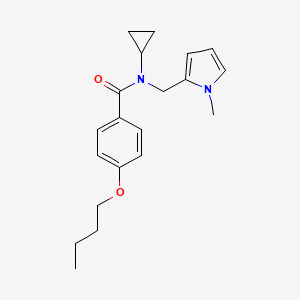
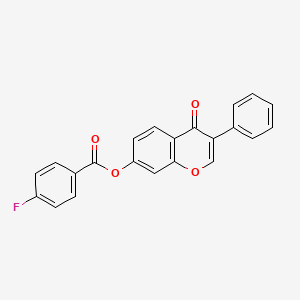
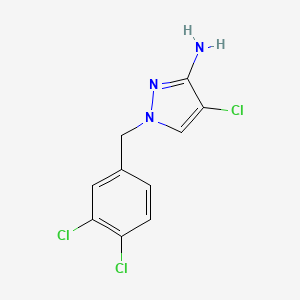
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2676545.png)
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2676549.png)
![Methyl 3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2676552.png)

